2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide
Description
The compound 2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide is a hydrazone derivative featuring an acetohydrazide backbone substituted with a 4-methoxyphenyl group and a 3-methylthiophene-based hydrazone moiety. Its synthesis likely follows a condensation reaction between 2-(4-methoxyphenyl)acetohydrazide and 3-methylthiophene-2-carbaldehyde, a common strategy for hydrazone formation .
Properties
Molecular Formula |
C15H16N2O2S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H16N2O2S/c1-11-7-8-20-14(11)10-16-17-15(18)9-12-3-5-13(19-2)6-4-12/h3-8,10H,9H2,1-2H3,(H,17,18)/b16-10+ |
InChI Key |
MZYXGPPCXRISOI-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CC2=CC=C(C=C2)OC |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N’-[(3-methyl-2-thienyl)methylene]acetohydrazide typically involves the condensation of 2-(4-methoxyphenyl)acetohydrazide with 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N’-[(3-methyl-2-thienyl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Sub
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related acetohydrazide derivatives:
Key Observations :
Key Observations :
- Anti-inflammatory activity: Bulky substituents (e.g., morpholinoethoxy in ) enhance kinase inhibition by improving target binding.
- Anticancer activity : Benzothiazole-thio derivatives () show broad-spectrum cytotoxicity, likely due to DNA synthesis disruption.
- The target compound's methylthienyl group may confer unique binding interactions in enzymatic assays, though direct evidence is lacking.
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